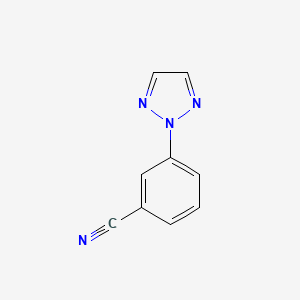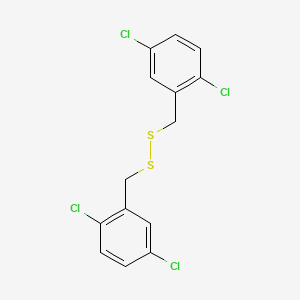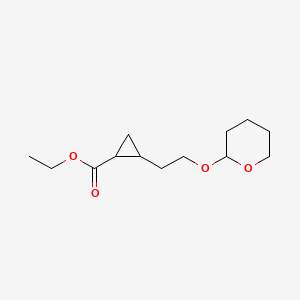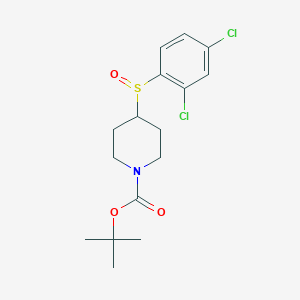
17-Cyclohexyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Cyclohexyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ . It is also known by its IUPAC name, Cyclohexane, (1-hexadecylheptadecyl)- . This compound is characterized by its significant molecular weight of 547.0366 g/mol . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.
Vorbereitungsmethoden
The synthesis of 17-Cyclohexyltritriacontane typically involves the coupling of smaller hydrocarbon chains. One common method is the Friedel-Crafts alkylation , where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and elevated temperatures to ensure complete reaction .
Industrial production methods may involve the hydrogenation of unsaturated precursors or the polymerization of smaller alkanes under high pressure and temperature conditions. These methods are optimized for large-scale production and often involve continuous flow reactors to maintain consistent product quality .
Analyse Chemischer Reaktionen
17-Cyclohexyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although already fully saturated, any impurities or unsaturated bonds can be reduced using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while halogenation with chlorine gas produces alkyl chlorides .
Wissenschaftliche Forschungsanwendungen
17-Cyclohexyltritriacontane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of long-chain hydrocarbons and their interactions with various catalysts and reagents.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and their behavior in different environments.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, particularly in the encapsulation and controlled release of hydrophobic drugs.
Wirkmechanismus
The mechanism by which 17-Cyclohexyltritriacontane exerts its effects is largely dependent on its hydrophobic and non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are primarily driven by van der Waals forces and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
17-Cyclohexyltritriacontane can be compared to other long-chain hydrocarbons such as:
17-Hexadecyltetratriacontane (C₅₀H₁₀₂): Similar in structure but with a longer carbon chain, leading to different physical properties and applications.
11-Phenyl-heneicosane (C₂₇H₄₈): Contains a phenyl group, which introduces aromatic characteristics and different reactivity.
1,1-Dicyclohexyltertradecane (C₂₆H₅₀): Features two cyclohexyl groups, affecting its steric properties and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific chain length and cyclohexyl group, which influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
55517-75-4 |
|---|---|
Molekularformel |
C39H78 |
Molekulargewicht |
547.0 g/mol |
IUPAC-Name |
tritriacontan-17-ylcyclohexane |
InChI |
InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3 |
InChI-Schlüssel |
SUJPBAUMCPFUIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



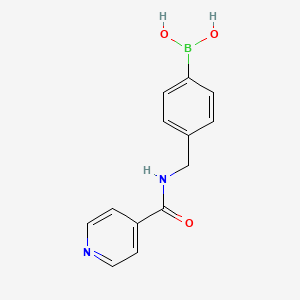

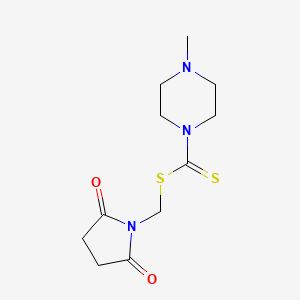
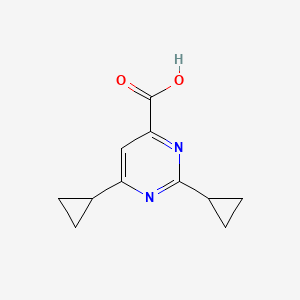
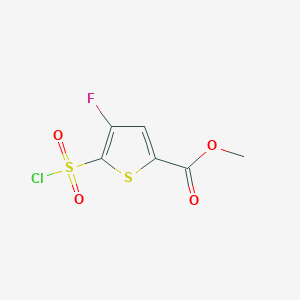
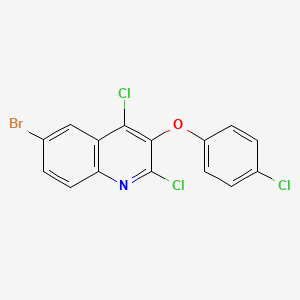
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
